Cas no 936551-50-7 (3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester)

3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester structure
936551-50-7 structure
Product Name:3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester
CAS-Nr.:936551-50-7
MF:C10H17NO2
MW:183.25
MDL:MFCD14525732
CID:2620349
PubChem ID:58077199
Update Time:2024-10-26

3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
    • N-boc-3,4-methanopyrrolidine
    • 1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine
    • 3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
    • CID 58077199
    • 1,1-Dimethylethyl 3-azabicyclo[3.1.0]hexane-3-carboxylate (ACI)
    • 2-Methyl-2-propanyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
    • 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester
    • tert-butyl 3-azabicyclo3.1.0hexane-3-carboxylate
    • F88303
    • SCHEMBL4224986
    • PB48253
    • tert-butyl3-azabicyclo[3.1.0]hexane-3-carboxylate
    • 3-Boc-3-azabicyclo[3.1.0]hexane
    • MFCD14525732
    • SY214498
    • EN300-267845
    • 936551-50-7
    • PS-16036
    • MDL: MFCD14525732
    • Inchi: 1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-7-4-8(7)6-11/h7-8H,4-6H2,1-3H3
    • InChI-Schlüssel: GLWHHMBAMGJDAE-UHFFFAOYSA-N
    • Lächelt: O(C(C)(C)C)C(N1CC2CC2C1)=O

Berechnete Eigenschaften

  • Genaue Masse: 183.125928785g/mol
  • Monoisotopenmasse: 183.125928785g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 222
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 29.5
  • XLogP3: 1.5

Experimentelle Eigenschaften

  • Dichte: 1.105±0.06 g/cm3(Predicted)
  • Siedepunkt: 240.0±9.0 °C(Predicted)
  • pka: -0.68±0.20(Predicted)

3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM464016-100mg
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
936551-50-7 95%+
100mg
$106 2023-02-17
Chemenu
CM464016-250mg
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
936551-50-7 95%+
250mg
$108 2024-07-19
Chemenu
CM464016-500mg
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
936551-50-7 95%+
500mg
$232 2023-02-17
Chemenu
CM464016-1g
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
936551-50-7 95%+
1g
$173 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212093-100mg
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
936551-50-7 95%
100mg
¥288.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212093-250mg
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
936551-50-7 95%
250mg
¥448.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212093-1g
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
936551-50-7 95%
1g
¥777.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212093-5g
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
936551-50-7 95%
5g
¥2911.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212093-10g
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
936551-50-7 95%
10g
¥3840.00 2024-04-24
Enamine
EN300-267845-0.05g
tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
936551-50-7 95%
0.05g
$42.0 2023-09-11

3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  overnight, rt
Referenz
Preparation of boron compounds as immunoproteasome inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 45 psi, 40 °C
Referenz
Preparation of heteroaryl carboxamides as plasma kallikrein inhibitors and therapeutic uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
Referenz
ATM kinase inhibitors and compositions and methods of use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  overnight, rt
Referenz
Preparation of cyclopropane-annelated pyrrolidines bearing phosphonate or boronate groups as inhibitors of dipeptidyl peptidase IV as agents for treating cancer and metabolic disorders
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Preparation of pyrimidine heterocyclic compounds as AKT inhibitors
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Heterocyclic compounds as KRAS G12D inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
Referenz
Preparation of heterocyclic compounds as Delta-5 Desaturase inhibitors and methods of use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  5 h, rt
Referenz
Preparation of the heterocyclic compound with AKT kinase inhibitory activity and medical applications an anticancer agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  16 h, 15 °C
Referenz
Preparation of pyridinyl hexahydrocyclopropapyrrolo imidazopyrimidinone compound and its application in treatment of Lp-PLA2-related disease
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
Referenz
Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease
Van de Poel, Amanda; Toledo-Sherman, Leticia; Breccia, Perla ; Cachope, Roger; Bate, Jennifer R.; et al, Journal of Medicinal Chemistry, 2021, 64(8), 5018-5036

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  15 h, rt
Referenz
Process for preparation of tricyclic compound and use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  3 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 7
Referenz
Preparation of pyridine derivative for treating KDM5 pathway related disease
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  overnight, rt
Referenz
Preparation of cyclopropane-annelated pyrrolidines bearing phosphonate or boronate groups as inhibitors of dipeptidyl peptidase IV as antitumor and anti-diabetes agents
, World Intellectual Property Organization, , ,

3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Raw materials

3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Preparation Products

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